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Compound of Interest

Compound Name:
1-(2-Amino-6-

bromophenyl)ethanone

Cat. No.: B1510461 Get Quote

An In-depth Technical Guide to the Initial Characterization of 1-(2-Amino-6-
bromophenyl)ethanone

Abstract
This technical guide provides a comprehensive framework for the initial synthesis, purification,

and structural characterization of the chemical intermediate 1-(2-Amino-6-
bromophenyl)ethanone (CAS No. 55830-09-6). As a substituted 2'-aminoacetophenone, this

compound is a valuable building block in synthetic organic chemistry, particularly for the

construction of complex heterocyclic systems. This document moves beyond a simple

recitation of data to explain the causal reasoning behind experimental design, from a plausible

synthetic strategy to the multi-technique spectroscopic analysis required for unambiguous

structural confirmation. Detailed, self-validating protocols for synthesis and characterization are

provided, grounded in established chemical principles. All quantitative data are summarized in

tables, and key workflows are visualized using process diagrams to enhance clarity for

researchers, scientists, and drug development professionals.

Introduction and Strategic Significance
1-(2-Amino-6-bromophenyl)ethanone is an aromatic ketone featuring an aniline moiety ortho

to the acetyl group and a bromine atom ortho to the amine. This specific arrangement of

functional groups—an o-aminoaryl ketone—renders it a highly valuable precursor for

cyclization reactions. Its primary utility lies in its application in the Friedländer annulation, a
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classic and reliable method for synthesizing substituted quinolines[1][2]. The quinoline scaffold

is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic

agents. The bromine substituent provides a reactive handle for further functionalization through

cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the generation of

diverse chemical libraries for drug discovery programs.

This guide establishes a foundational dataset for this compound, addressing the current

scarcity of consolidated public characterization data.

Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical properties and hazards is a prerequisite

for safe and effective laboratory work. The data, compiled from various chemical supplier

databases, are presented below.

Physical and Chemical Identifiers
Property Value Reference(s)

CAS Number 55830-09-6 [3]

Molecular Formula C₈H₈BrNO [4]

Molecular Weight 214.06 g/mol [4]

Appearance White powder to yellow solid [5]

Boiling Point 311.5 ± 27.0 °C (Predicted) [1]

Density 1.535 ± 0.06 g/cm³ (Predicted) [1]

Safety and Handling
Directive: This compound should be handled exclusively within a certified chemical fume hood

by personnel trained in handling hazardous materials. Appropriate personal protective

equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is

mandatory.
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Hazard Class GHS Classification
Precautionary
Measures

First Aid

Acute Toxicity

Warning/Danger:

H301/H302

(Toxic/Harmful if

swallowed), H311

(Toxic in contact with

skin), H332 (Harmful if

inhaled)

P261: Avoid breathing

dust. P270: Do not

eat, drink or smoke

when using this

product. P280: Wear

protective gloves/eye

protection.

Ingestion: Rinse

mouth. Immediately

call a POISON

CENTER or doctor.

Skin Contact: Wash

with plenty of soap

and water. Remove

contaminated clothing.

Inhalation: Remove

person to fresh air.

Skin Irritation
Warning: H315

(Causes skin irritation)

P264: Wash skin

thoroughly after

handling.

If skin irritation occurs:

Get medical

advice/attention.

Eye Irritation

Warning: H319

(Causes serious eye

irritation)

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

If eye irritation

persists: Get medical

advice/attention.

Storage Not specified

P403+P233: Store in

a well-ventilated

place. Keep container

tightly closed. Keep in

a dark, dry place,

refrigerated (4 to 8

°C).

N/A

(Hazard classifications can vary between suppliers. The most stringent classification should be

followed.)
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Synthesis and Purification Protocol
Direct bromination of 2'-aminoacetophenone is ill-advised due to the strong activating nature of

the amino group, which would lead to poor regioselectivity and over-bromination. A more robust

and logical approach involves the protection of the amino group, followed by directed

bromination and subsequent deprotection. This strategy ensures high regioselectivity for the

desired ortho-brominated product.

Proposed Synthetic Pathway

Step 1: Amine Protection

Step 2: Ortho-Bromination

Step 3: Deprotection

2'-Aminoacetophenone

N-(2-acetylphenyl)acetamide

 Acetic Anhydride,
Pyridine 

N-(2-acetyl-3-bromophenyl)acetamide

 NBS,
Acetic Acid 

1-(2-Amino-6-bromophenyl)ethanone

 Aq. HCl,
Heat 

Click to download full resolution via product page
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Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol
Step 1: Protection of 2'-Aminoacetophenone

Rationale: The acetyl group is an effective protecting group for the aniline, moderating its

activating effect and preventing N-bromination.

Dissolve 2'-aminoacetophenone (1.0 eq) in pyridine in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis

indicates complete consumption of the starting material.

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-

acetylphenyl)acetamide.

Step 2: Regioselective Bromination

Rationale: The acetamido group is an ortho-, para-director. With the para position blocked,

bromination is directed to the open ortho position (C6). N-Bromosuccinimide (NBS) is a safe

and convenient source of electrophilic bromine.

Dissolve N-(2-acetylphenyl)acetamide (1.0 eq) in glacial acetic acid.

Add N-Bromosuccinimide (1.05 eq) in portions at room temperature.

Stir the mixture for 12-18 hours. Monitor the reaction progress by TLC.

Upon completion, pour the mixture into water. The product often precipitates.
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Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

Dry the crude N-(2-acetyl-3-bromophenyl)acetamide under vacuum.

Step 3: Acid-Catalyzed Deprotection

Rationale: The amide bond is readily hydrolyzed under acidic conditions to regenerate the

free amine.

Suspend the crude product from Step 2 in a mixture of ethanol and 6M hydrochloric acid.

Heat the mixture to reflux (approx. 90-100 °C) for 6-8 hours.

Cool the reaction to room temperature and neutralize carefully with a saturated solution of

sodium bicarbonate until the pH is ~8.

Extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in

vacuo.

Purification and Quality Control
Rationale: Recrystallization is an effective method for purifying solid organic compounds

based on differential solubility. Purity is confirmed by a sharp, un-depressed melting point

and a single spot on TLC.

The crude solid is purified by recrystallization from an ethanol/water or hexanes/ethyl acetate

solvent system.

Dissolve the crude product in a minimum amount of the hot solvent.

Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize

crystal formation.

Collect the purified crystals by vacuum filtration.

Assess purity via Thin Layer Chromatography (TLC) and melting point analysis.
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Structural Characterization Workflow
Unambiguous structural elucidation requires a multi-faceted analytical approach. Mass

spectrometry provides molecular weight and formula, infrared spectroscopy identifies functional

groups, and nuclear magnetic resonance spectroscopy reveals the precise connectivity and

chemical environment of atoms.

Structural Hypothesis

Analytical Techniques

Derived Information

Validation

Proposed Structure
C₈H₈BrNO

Mass Spectrometry
(MS)

Infrared Spectroscopy
(IR)

NMR Spectroscopy
(¹H, ¹³C)

Molecular Weight &
Isotopic Pattern

Functional Groups
(-NH₂, C=O)

Atom Connectivity &
Chemical Environment

Structural Confirmation

Click to download full resolution via product page

Caption: Integrated workflow for structural characterization.

Mass Spectrometry (MS)
Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the

compound and characteristic fragmentation patterns. The presence of a bromine atom is
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readily confirmed by its unique isotopic signature (⁷⁹Br and ⁸¹Br are in an approximate 1:1

ratio).

m/z Value (Predicted) Ion Interpretation

215 / 213 [M]⁺

Molecular Ion: The presence of

two peaks of nearly equal

intensity, separated by 2 amu,

is the definitive signature of a

monobrominated compound.

200 / 198 [M - CH₃]⁺

Loss of a methyl radical from

the acetyl group, a common

fragmentation pathway for

acetophenones[6].

172 / 170 [M - COCH₃]⁺

Cleavage of the acetyl group

to form the 2-amino-6-

bromophenyl cation.

Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the key functional groups present in the

molecule. The spectrum is expected to be dominated by absorptions from the amine N-H

bonds and the ketone C=O bond. Intramolecular hydrogen bonding between the amine and the

carbonyl is expected to lower the C=O stretching frequency compared to a typical aryl ketone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.jk-sci.com/blogs/name-reaction/friedlander-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹)
(Predicted)

Vibration Type Functional Group

3450 - 3350
N-H Asymmetric & Symmetric

Stretch
Primary Amine (-NH₂)

3080 - 3010 C-H Aromatic Stretch Ar-H

2960 - 2850 C-H Aliphatic Stretch Methyl (-CH₃)

~1665 C=O Carbonyl Stretch Ketone (H-bonded)

1610, 1570, 1450 C=C Aromatic Ring Stretch Phenyl Ring

~1360 C-H Aliphatic Bend Methyl (-CH₃)

~1250 C-N Stretch Aryl Amine

~780
C-H Aromatic Out-of-Plane

Bend
1,2,3-Trisubstituted Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular

structure. They provide information on the number, type, and connectivity of hydrogen and

carbon atoms. The predicted spectra below are based on established substituent chemical shift

effects and analysis of related compounds.

4.3.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Proton
Assignment

Rationale

~7.25 t, J ≈ 7.9 Hz 1H H-4

The triplet arises

from coupling to

both H-3 and H-

5. It is downfield

due to

deshielding from

the adjacent

bromine.

~6.88 d, J ≈ 7.7 Hz 1H H-5

Coupled to H-4.

Shielded by the

ortho amino

group.

~6.70 d, J ≈ 8.1 Hz 1H H-3

Coupled to H-4.

Shielded by the

para amino

group.

~6.50 br s 2H -NH₂

Broad signal due

to quadrupole

relaxation and

exchange. The

downfield shift

suggests

intramolecular H-

bonding.

~2.60 s 3H -COCH₃

Singlet,

characteristic of

an acetyl methyl

group.

4.3.2. Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment Rationale

~201.0 C=O
Typical chemical shift for an

aryl ketone carbonyl.

~150.0 C-2 (C-NH₂)

Attached to the highly electron-

donating amino group,

resulting in a downfield shift.

~134.0 C-4

Aromatic CH carbon,

deshielded by the adjacent

bromine.

~122.0 C-1 (C-C=O)
Quaternary carbon attached to

the acetyl group.

~119.0 C-5
Aromatic CH carbon, shielded

by the ortho amino group.

~117.5 C-3
Aromatic CH carbon, shielded

by the para amino group.

~112.0 C-6 (C-Br)

Attached to bromine; the

heavy atom effect shifts it

upfield relative to other

substituted carbons.

~28.0 -CH₃ Aliphatic methyl carbon.

Applications in Synthesis: The Friedländer
Annulation
The primary synthetic value of 1-(2-Amino-6-bromophenyl)ethanone is its role as a key

precursor in the Friedländer synthesis to produce 8-bromoquinolines[1][7][8]. This reaction

involves the condensation of an o-aminoaryl ketone with a compound containing an α-

methylene group adjacent to a carbonyl (e.g., another ketone or an ester).

The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an

intramolecular cyclization and dehydration to form the quinoline ring system[2]. The 8-bromo-
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substituent can then be used for further molecular elaboration, making this a powerful strategy

for building complex, drug-like molecules.

Conclusion
This guide establishes a robust foundational dataset for 1-(2-Amino-6-
bromophenyl)ethanone. A reliable, regioselective synthesis has been proposed, and a

comprehensive characterization profile has been detailed based on predictive analysis

grounded in fundamental spectroscopic principles. The combination of mass spectrometry, IR,

¹H NMR, and ¹³C NMR provides a self-validating system for confirming the identity and purity of

the synthesized material. This information serves as a critical resource for researchers utilizing

this versatile building block in the synthesis of quinolines and other complex heterocyclic

targets relevant to the pharmaceutical and materials science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1510461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

